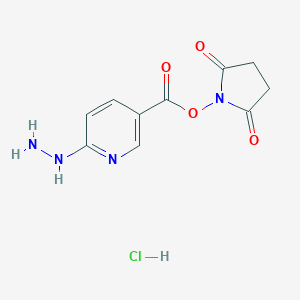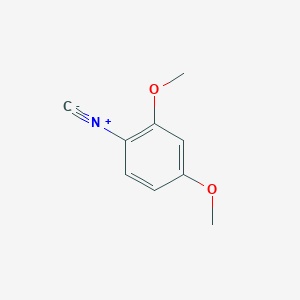![molecular formula C8H15NO2 B158462 (3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one CAS No. 135560-67-7](/img/structure/B158462.png)
(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one is a chemical compound used in scientific research for its potential therapeutic applications. It is a chiral compound with two stereoisomers, (3R,4S) and (3S,4R), and the former is the focus of This compound is also known as (3R,4S)-4-(1-hydroxyethyl)-3-isopropylazetidin-2-one or (3R,4S)-4-(1-hydroxyethyl)-3-isopropylazetidine-2-one.
Wirkmechanismus
The mechanism of action of (3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one involves the inhibition of specific enzymes such as LSD1 and MAO-B. LSD1 is involved in the regulation of gene expression, and its inhibition can lead to the suppression of cancer cell growth. MAO-B is involved in the breakdown of dopamine, and its inhibition can lead to increased dopamine levels in the brain, which can help in the treatment of neurological disorders.
Biochemische Und Physiologische Effekte
(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of LSD1: This compound inhibits the activity of LSD1, which can lead to the suppression of cancer cell growth.
2. Inhibition of MAO-B: This compound inhibits the activity of MAO-B, which can lead to increased dopamine levels in the brain, helping in the treatment of neurological disorders.
3. Vasodilatory effects: This compound has vasodilatory effects, which can help in the treatment of hypertension and other cardiovascular disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one in lab experiments include its potential therapeutic applications in various fields of research such as cancer, neurological disorders, and cardiovascular disorders. The limitations of using this compound in lab experiments include its low solubility in water, which can make it difficult to work with, and its potential toxicity at high concentrations.
Zukünftige Richtungen
Some of the future directions for research on (3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one include:
1. Optimization of synthesis methods: There is a need to develop more efficient and cost-effective methods for synthesizing this compound.
2. Development of analogs: There is a need to develop analogs of this compound with improved pharmacological properties.
3. Clinical trials: There is a need to conduct clinical trials to evaluate the safety and efficacy of this compound in humans for its potential therapeutic applications.
Synthesemethoden
The synthesis of (3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one involves the reaction of (R)-glycidyl butyrate with (S)-tert-leucine in the presence of a palladium catalyst. This reaction yields a mixture of diastereomers, which are then separated using column chromatography. The (3R,4S) isomer is obtained as a white solid with a melting point of 124-126°C.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one has been studied for its potential therapeutic applications in various fields of research. Some of the areas of research where this compound has been studied include:
1. Cancer research: This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inhibiting the activity of an enzyme called lysine-specific demethylase 1 (LSD1), which is involved in the development and progression of cancer.
2. Neurological disorders: (3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. It works by inhibiting the activity of an enzyme called monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain.
3. Cardiovascular disorders: This compound has been shown to have vasodilatory effects, which can help in the treatment of hypertension and other cardiovascular disorders. It works by increasing the production of nitric oxide, which is a potent vasodilator.
Eigenschaften
CAS-Nummer |
135560-67-7 |
|---|---|
Produktname |
(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one |
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
(3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one |
InChI |
InChI=1S/C8H15NO2/c1-4(2)6-7(5(3)10)9-8(6)11/h4-7,10H,1-3H3,(H,9,11)/t5-,6+,7+/m0/s1 |
InChI-Schlüssel |
FYUVEMKIJVPJKT-RRKCRQDMSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]1[C@H](C(=O)N1)C(C)C)O |
SMILES |
CC(C)C1C(NC1=O)C(C)O |
Kanonische SMILES |
CC(C)C1C(NC1=O)C(C)O |
Synonyme |
2-Azetidinone,4-(1-hydroxyethyl)-3-(1-methylethyl)-,[3R-[3alpha,4bta(S*)]]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



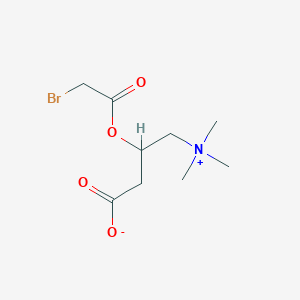
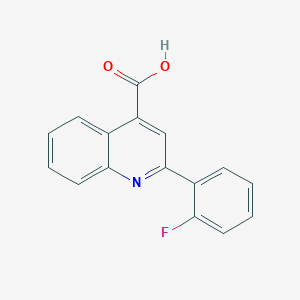
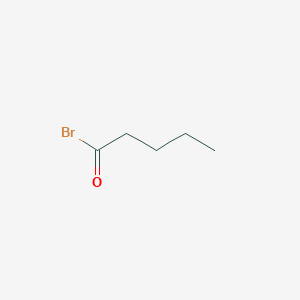
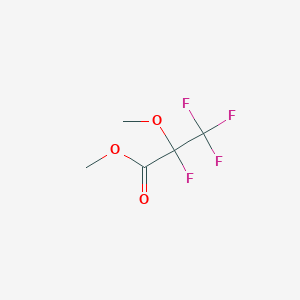
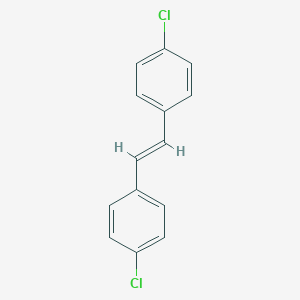
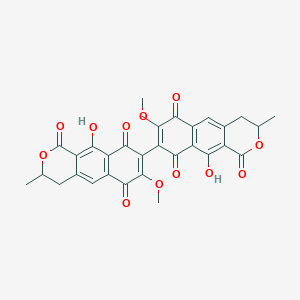
![6-Methyl-1,5-dihydroimidazo[4,5-f]indazole](/img/structure/B158394.png)
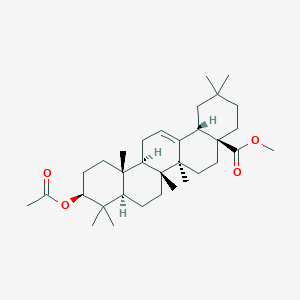
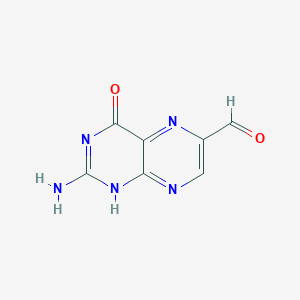
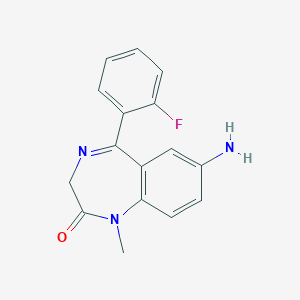
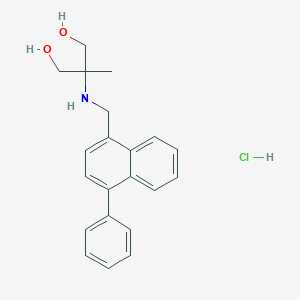
![Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-2-methyl-](/img/structure/B158408.png)
